6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives . Similarly, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups give the corresponding isoxazolo[5,4-b]pyridines under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of metal-free synthetic routes, such as those employing Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions, can be applied .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole or pyridine rings.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen or nitro groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Sodium hydride in dimethylformamide is a typical reagent for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, anticancer, and antiproliferative activities.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones, thereby exerting its biological effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of androgens and estrogens.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the isoxazole ring fusion.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and potential applications. The presence of isopropyl and benzyl groups provides additional steric and electronic effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-propan-2-yl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3/c1-11(2)14-7-5-13(6-8-14)9-17-18-15(20(23)24)10-16(12(3)4)21-19(18)25-22-17/h5-8,10-12H,9H2,1-4H3,(H,23,24) |
InChI Key |
RZWSIHUAUVBQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C(C)C)C(=O)O |
Origin of Product |
United States |
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